1-BROMO-3,4-DIFLUOROBENZENE-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3,4-difluorobenzene, also known as 4-Bromo-1,2-difluorobenzene, is a clear colorless to pale yellow liquid . It has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine and as intermediates of liquid crystals .

Synthesis Analysis

The synthesis of 1-Bromo-3,4-difluorobenzene involves a regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol . The synthesis can also be achieved from 1,2-Difluorobenzene .Molecular Structure Analysis

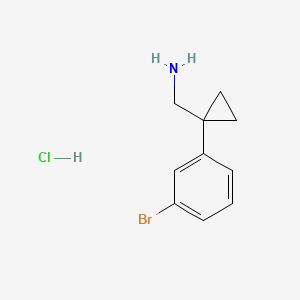

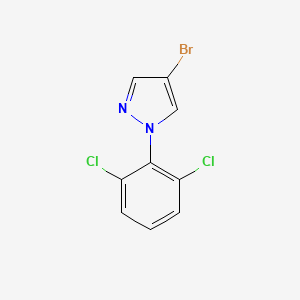

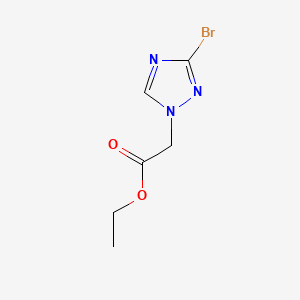

The molecular formula of 1-Bromo-3,4-difluorobenzene is C6H3BrF2 . Its molecular weight is 192.99 . The IUPAC Standard InChI is InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H .Chemical Reactions Analysis

The chemical reactions involving 1-Bromo-3,4-difluorobenzene are primarily nucleophilic aromatic substitution reactions. For instance, it reacts with benzyl alcohol in a regioselective manner .Physical And Chemical Properties Analysis

1-Bromo-3,4-difluorobenzene has a melting point of -4 °C and a boiling point of 150-151 °C (lit.) . Its density is 1.707 g/mL at 25 °C (lit.) and has a refractive index n 20/D 1.505 (lit.) . It is insoluble in water .Scientific Research Applications

Chemical Structure and Properties

“1-Bromo-3,4-difluorobenzene-D3” has the molecular formula C6H3BrF2 and a molecular weight of 192.99 g/mol . It’s also known as 4-Bromo-1,2-difluorobenzene . The compound is a colorless to yellow liquid with a boiling point between 150°C to 151°C . It’s insoluble in water .

Laboratory Chemical

This compound is used as a laboratory chemical . It’s important in research and development labs for the synthesis of other compounds and for various chemical reactions.

Synthesis of Other Compounds

“1-Bromo-3,4-difluorobenzene-D3” is used in the synthesis of other compounds. For example, it’s used in the synthesis of 4-bromo-2,6-difluorobenzoic acid .

Use in Food, Drug, Pesticide or Biocidal Product

This compound is also used in the production of food, drug, pesticide or biocidal products . However, the exact applications in these fields are not specified in the available resources.

Safety and Handling

The compound is a flammable liquid and vapor that may cause skin, eye, and respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection .

Safety and Hazards

1-Bromo-3,4-difluorobenzene is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

1-Bromo-3,4-Difluorobenzene-D3 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium incorporation into drug molecules can potentially affect their pharmacokinetic and metabolic profiles .

Biochemical Pathways

Deuterium-labeled compounds are often used as tracers in drug development processes, which implies they may be involved in various biochemical pathways .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

As a deuterium-labeled compound, it’s often used as a tracer in drug development processes .

Action Environment

It’s known that the compound is stable under room temperature conditions .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of 1-BROMO-3,4-DIFLUOROBENZENE-D3 can be achieved through a substitution reaction of 1,3,4-trifluorobenzene-D3 with bromine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "1,3,4-trifluorobenzene-D3", "Bromine", "Lewis acid catalyst (such as aluminum bromide or iron(III) bromide)" ], "Reaction": [ "Add 1,3,4-trifluorobenzene-D3 to a reaction flask", "Add bromine dropwise to the reaction flask with constant stirring", "Add a Lewis acid catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and quench with water", "Extract the product with an organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR spectroscopy, mass spectrometry, and other analytical techniques" ] } | |

CAS RN |

1219799-14-0 |

Molecular Formula |

C6H3BrF2 |

Molecular Weight |

196.009 |

IUPAC Name |

1-bromo-2,3,6-trideuterio-4,5-difluorobenzene |

InChI |

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D |

InChI Key |

YMQPKONILWWJQG-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C=C1Br)F)F |

synonyms |

1-BROMO-3,4-DIFLUOROBENZENE-D3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,3'-Bipyridin]-5'-amine](/img/structure/B566752.png)